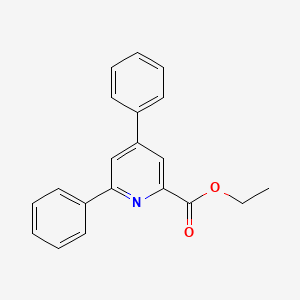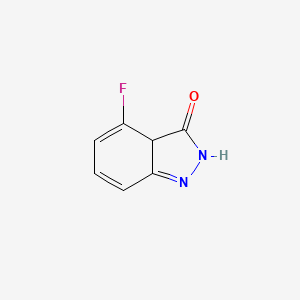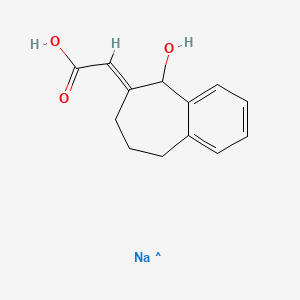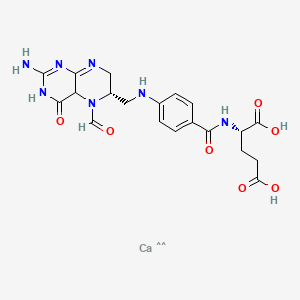
2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with carboxylic acid and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester typically involves the esterification of 2-Pyridinecarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-Pyridinecarboxylic acid+EthanolCatalyst2-Pyridinecarboxylic acid, ethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxylic acid: A simpler analog without the phenyl groups.
4,6-Diphenyl-2-pyridinecarboxylic acid: Similar structure but without the ethyl ester group.
Ethyl 2-pyridinecarboxylate: Lacks the phenyl substitutions.
Uniqueness
2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester is unique due to the presence of both phenyl groups and the ethyl ester, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
80560-56-1 |
|---|---|
Formule moléculaire |
C20H17NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
ethyl 4,6-diphenylpyridine-2-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-2-23-20(22)19-14-17(15-9-5-3-6-10-15)13-18(21-19)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
Clé InChI |
PMKBAPDBJNEBOD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate](/img/structure/B12353002.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12353009.png)
![5-(4-Hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]tridec-1(9)-en-3-one](/img/structure/B12353017.png)




![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)






